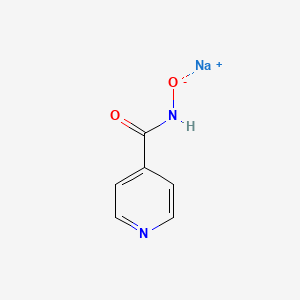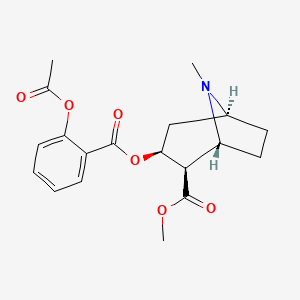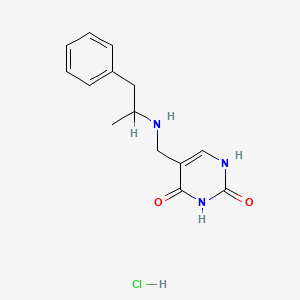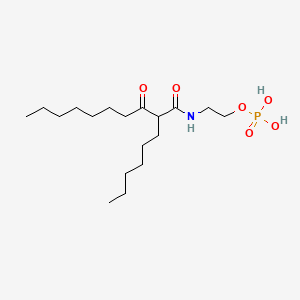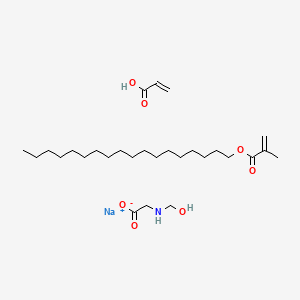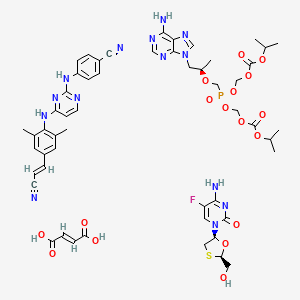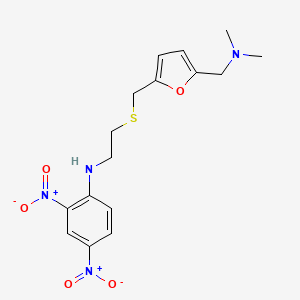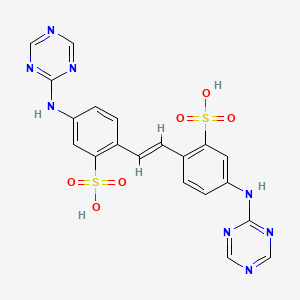
f-16(Pesticide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
F-16 is a pesticide used to control a variety of pests in agricultural settings. Pesticides like F-16 are essential for maintaining crop yields and ensuring food security by protecting crops from insects, weeds, and diseases. The compound is known for its effectiveness and relatively low toxicity to non-target organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of F-16 involves several chemical reactions, typically starting with the preparation of the core structure, followed by functionalization to introduce the active pesticidal groups. Common synthetic routes include:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Acylation: Introduction of acyl groups to form amides or esters.
Industrial Production Methods
Industrial production of F-16 involves large-scale chemical synthesis using batch or continuous flow reactors. The process includes:
Raw Material Preparation: Purification and preparation of starting materials.
Reaction: Conducting the chemical reactions under controlled conditions (temperature, pressure, and pH).
Purification: Isolation and purification of the final product using techniques like crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
F-16 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of F-16 include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylating Agents: Acetyl chloride, benzoyl chloride.
Major Products
The major products formed from these reactions include various derivatives of F-16 with different functional groups, enhancing its pesticidal properties.
科学的研究の応用
F-16 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on pest physiology and biochemistry.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new pesticides and agrochemicals.
作用機序
F-16 exerts its pesticidal effects by targeting specific molecular pathways in pests. The compound typically inhibits key enzymes involved in metabolic processes, leading to the disruption of cellular functions and ultimately causing the death of the pest. The exact molecular targets and pathways can vary depending on the pest species.
類似化合物との比較
F-16 is compared with other similar pesticides to highlight its uniqueness. Similar compounds include:
Organophosphates: Known for their high toxicity and effectiveness.
Carbamates: Similar mode of action but with different chemical structures.
Pyrethroids: Synthetic analogs of natural pyrethrins with lower toxicity to mammals.
F-16 stands out due to its balanced efficacy and relatively low environmental impact compared to these compounds.
特性
CAS番号 |
14848-03-4 |
|---|---|
分子式 |
C20H16N8O6S2 |
分子量 |
528.5 g/mol |
IUPAC名 |
2-[(E)-2-[2-sulfo-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonic acid |
InChI |
InChI=1S/C20H16N8O6S2/c29-35(30,31)17-7-15(27-19-23-9-21-10-24-19)5-3-13(17)1-2-14-4-6-16(8-18(14)36(32,33)34)28-20-25-11-22-12-26-20/h1-12H,(H,29,30,31)(H,32,33,34)(H,21,23,24,27)(H,22,25,26,28)/b2-1+ |
InChIキー |
KRMMOHWZHDVMBQ-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)O |
正規SMILES |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


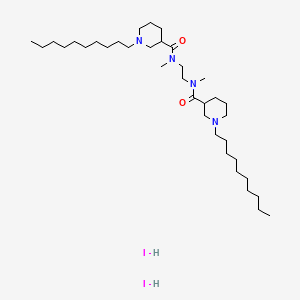
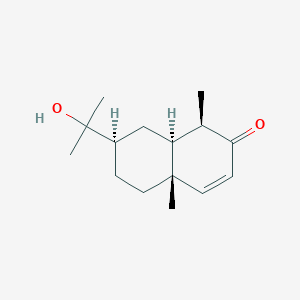
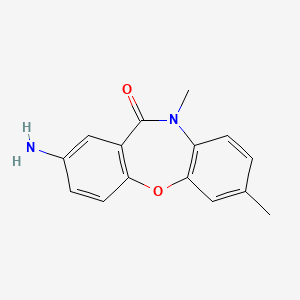
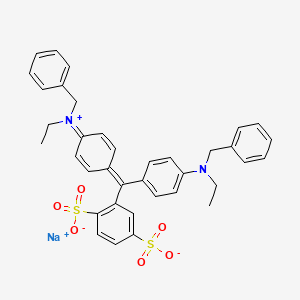
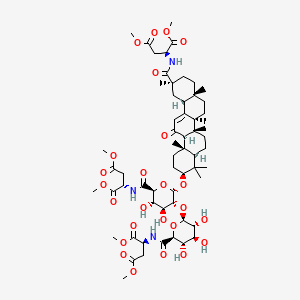
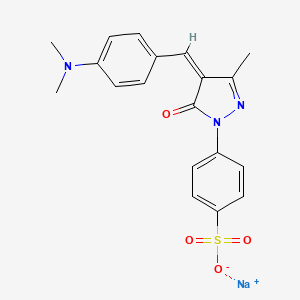
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
